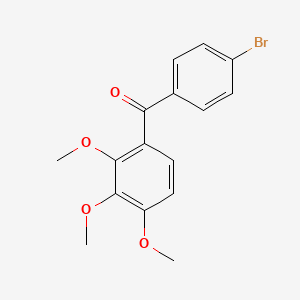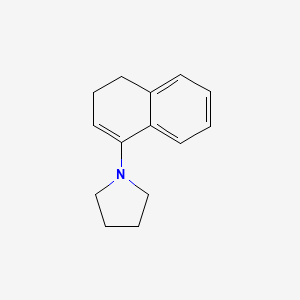
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-: is a chemical compound with the molecular formula C₁₄H₁₇N It is known for its unique structure, which combines a pyrrolidine ring with a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- typically involves the reaction of pyrrolidine with 3,4-dihydronaphthalene under specific conditions. One common method includes:
Reacting pyrrolidine with 3,4-dihydronaphthalene: in the presence of a catalyst such as palladium on carbon (Pd/C).
Heating the mixture: to a temperature range of 80-100°C.
Purifying the product: through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of naphthalenic derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
Scientific Research Applications
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- 3,4-Dihydronaphthalene
- 1-(1-Pyrrolidino)-3,4-dihydronaphthalene
Uniqueness
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- is unique due to its combined structure of pyrrolidine and dihydronaphthalene, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
7007-34-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(3,4-dihydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,6,8-9H,3-5,7,10-11H2 |
InChI Key |
SKQFWLMZKFEKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



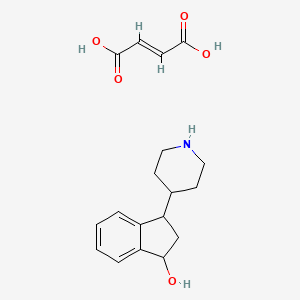

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

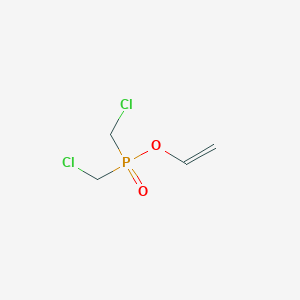


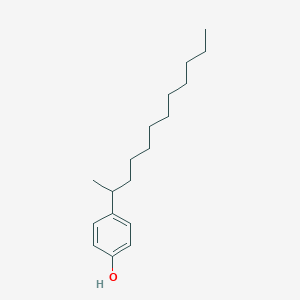

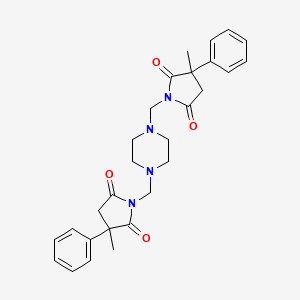
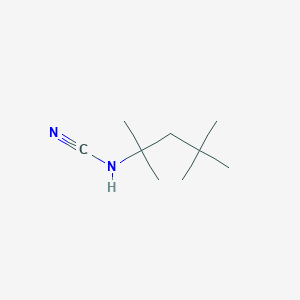
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
